molecular formula C20H16N4O4S B11656111 N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide

N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B11656111
M. Wt: 408.4 g/mol
InChI Key: YXHUQBIXSXMCHD-UHFFFAOYSA-N
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Description

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is fused to a phenyl ring, and a sulfonamide group attached to a nitrobenzene ring. This unique structure imparts significant pharmacological properties to the compound.

Preparation Methods

The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . Another approach involves the reaction of 2-amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile with CuCl2 and isoamyl nitrite in anhydrous acetonitrile . These methods provide good yields and are efficient for laboratory-scale synthesis.

Chemical Reactions Analysis

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound inhibits enzymes like acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters. This inhibition helps in increasing the levels of neurotransmitters in the brain, which is beneficial in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE can be compared with other imidazo[1,2-a]pyridine derivatives such as:

  • N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide
  • 4-aminoquinazolines
  • Imidazo[1,5-a]pyridine derivatives

These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the imidazo[1,2-a]pyridine moiety with the sulfonamide and nitrobenzene groups in N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C20H16N4O4S/c1-14-5-10-17(24(25)26)12-19(14)29(27,28)22-16-8-6-15(7-9-16)18-13-23-11-3-2-4-20(23)21-18/h2-13,22H,1H3

InChI Key

YXHUQBIXSXMCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3

Origin of Product

United States

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